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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
PF-06465469, also known as lorlatinib, is a third-generation, macrocyclic tyrosine kinase

inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and

ROS1 rearrangements. Developed by Pfizer, it represents a significant advancement in the

treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have

developed resistance to earlier-generation TKIs and those with brain metastases. This

technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and key preclinical and clinical data for PF-06465469.

Discovery and Rationale
The development of PF-06465469 was driven by the clinical challenge of acquired resistance

to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC. A key

mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain,

with the G1202R mutation being notoriously difficult to target. Furthermore, brain metastases

are a common site of disease progression, highlighting the need for a potent, brain-penetrant

ALK inhibitor.

Structure-based drug design and a focus on physicochemical properties to ensure central

nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib. This

design strategy aimed to create a molecule with broad-spectrum activity against various ALK
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resistance mutations, including G1202R, while maintaining high selectivity and the ability to

cross the blood-brain barrier.

Synthesis of PF-06465469
The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-

scale production. The core structure is assembled through a convergent approach, featuring a

key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the

characteristic macrocycle.

Synthetic Scheme Overview
The synthesis can be broadly divided into the preparation of two key fragments followed by

their coupling and final macrocyclization.

Diagram of the overall synthetic strategy:

Aminopyrazole Fragment Synthesis

Aryl Fragment Synthesis

Coupling and MacrocyclizationPyrazole Ester Bis-brominated pyrazole N-methylated pyrazole Aminopyrazole Nitrile Fragment

Suzuki Coupling

Commercial Ketone Chiral Alcohol Pyridine Ether Borylated Aryl Fragment
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Caption: Overall synthetic strategy for lorlatinib (PF-06465469).

Experimental Protocols (Summary of Published
Methods)
The following protocols are summaries of procedures described in the scientific literature and

are intended for informational purposes. For detailed, step-by-step instructions, please refer to
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the cited publications.

Synthesis of the Aminopyrazole Fragment[1][2][3]

Bis-bromination: A commercially available pyrazole ester is subjected to bis-bromination to

yield the corresponding dibromopyrazole derivative.

N-methylation: The dibromopyrazole is then reacted with a protected methylamine

equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-

methylated intermediate.

Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which

is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial

nitrile functionality of the aminopyrazole fragment.

Synthesis of the Borylated Aryl Fragment[1][2][3]

Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the

corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have been

found to be highly efficient for this transformation on a large scale.

Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes

an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.

Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is

followed by bromination of the pyridine ring and protection of the amino group. Finally, a

Miyaura borylation reaction is performed to generate the borylated aryl fragment required for

the Suzuki coupling.

Suzuki Coupling and Macrocyclization[1][2]

Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are

coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment

has been shown to minimize homocoupling side reactions.

Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions,

followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.
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Macrolactamization: The final macrocyclic ring is formed through an amide bond formation.

This is typically achieved under high dilution conditions using a coupling reagent such as

HATU to favor the intramolecular reaction. The final product, lorlatinib, is then isolated and

purified.

Mechanism of Action and Signaling Pathways
PF-06465469 is an ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases. In

NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-

ALK, CD74-ROS1) with constitutively active kinase domains. These fusion proteins drive

downstream signaling pathways that promote cell proliferation, survival, and differentiation.

Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby

blocking their phosphorylation and subsequent activation of downstream signaling cascades.

ALK Signaling Pathway
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Caption: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.
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Caption: Simplified ROS1 signaling pathway and the inhibitory action of lorlatinib.

Quantitative Data
In Vitro Potency
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Target IC₅₀ (nM) Assay Type Reference

Wild-type ALK 0.02 Biochemical [4]

ALK L1196M 0.07 Biochemical [4]

ALK G1269A 0.11 Biochemical [4]

ALK G1202R 0.92 Biochemical [4]

Wild-type ROS1 0.02 Biochemical [4]

Pharmacokinetic Parameters
Preclinical (Mouse)[5]

Parameter Value Unit

Cmax (10 mg/kg, oral) 2705.68 ± 539.78 µg/L

Tmax (10 mg/kg, oral) 0.625 ± 0.231 h

Clinical (Human)
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Parameter Value Unit Reference

Absolute Oral

Bioavailability
81 % [6]

Mean Plasma Half-life

(single 100 mg dose)
24 h [6]

Mean Oral Clearance

(single 100 mg dose)
11 L/h [6]

Mean Oral Clearance

(steady state)
18 L/h [6]

Median Tmax (single

dose)
1.09 - 2.00 h [7]

Volume of Distribution

(steady state)
305 L [6]

Clinical Efficacy (CROWN Study - 5-Year Follow-up)[8][9]
Endpoint Lorlatinib (n=149) Crizotinib (n=147)

Hazard Ratio (95%
CI)

Median Progression-

Free Survival
Not Reached 9.1 months 0.19 (0.13 - 0.27)

5-Year Progression-

Free Survival Rate
60% 8% -

Objective Response

Rate
81% 63% -

Median Time to

Intracranial

Progression

Not Reached 16.4 months 0.06 (0.03 - 0.12)

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT440766
https://www.asco.org/abstracts-presentations/ABSTRACT440766
https://www.asco.org/abstracts-presentations/ABSTRACT440766
https://www.asco.org/abstracts-presentations/ABSTRACT440766
https://pubmed.ncbi.nlm.nih.gov/30892989/
https://www.asco.org/abstracts-presentations/ABSTRACT440766
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Evaluating Lorlatinib Efficacy and
Resistance
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Click to download full resolution via product page

Caption: Experimental workflow for the evaluation of lorlatinib.

Key Biological Assays (Summary of Published Methods)
ALK/ROS1 Kinase Inhibition Assay (Biochemical)

Principle: Measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the

recombinant ALK or ROS1 kinase domain.

General Protocol:

Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a

specific peptide substrate and ATP in a reaction buffer.

Lorlatinib at various concentrations is added to the reaction mixture.

The reaction is allowed to proceed at a controlled temperature for a specific time.

The extent of substrate phosphorylation is quantified, typically using methods like

radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP

detection (e.g., ADP-Glo™ Kinase Assay).

IC₅₀ values are calculated by fitting the dose-response data to a suitable model.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)[2][8][9][10][11]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of

viable cells in culture based on the quantification of ATP, which is an indicator of

metabolically active cells.

General Protocol:

ALK- or ROS1-driven cancer cell lines are seeded in 96-well plates and allowed to adhere

overnight.

Cells are treated with a serial dilution of lorlatinib or vehicle control.
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Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

The plate and its contents are equilibrated to room temperature.

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to

each well.

The plate is mixed on an orbital shaker to induce cell lysis.

After a short incubation at room temperature to stabilize the luminescent signal, the

luminescence is read using a plate reader.

The signal is proportional to the number of viable cells, and IC₅₀ values can be

determined.

In Vivo Tumor Xenograft Studies[12][13]

Principle: To evaluate the anti-tumor efficacy of lorlatinib in a living organism.

General Protocol:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically

implanted with human cancer cells harboring ALK or ROS1 rearrangements.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

Lorlatinib is administered orally at various doses and schedules. The control group

receives a vehicle.

Tumor volume is measured regularly using calipers.

At the end of the study, tumors may be excised for further analysis (e.g., Western blotting,

immunohistochemistry) to assess target engagement and downstream signaling.

The efficacy of lorlatinib is determined by its ability to inhibit tumor growth compared to the

control group.
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Mechanisms of Resistance
Despite the broad activity of lorlatinib, acquired resistance can still emerge. The mechanisms of

resistance are diverse and can be broadly categorized as on-target (ALK-dependent) or off-

target (ALK-independent).

On-Target Resistance: This primarily involves the acquisition of new mutations in the ALK

kinase domain. While lorlatinib is effective against many single mutations, compound

mutations (two or more mutations in the same ALK allele) can confer resistance. Examples

of lorlatinib-resistant compound mutations include G1202R/L1196M and I1171N/L1198F.[3]

Off-Target Resistance: This involves the activation of bypass signaling pathways that allow

cancer cells to survive and proliferate despite the inhibition of ALK. Examples include the

amplification of other receptor tyrosine kinases like MET or the activation of downstream

signaling nodes such as the MAPK or PI3K/AKT pathways.

Conclusion
PF-06465469 (lorlatinib) is a testament to the power of rational drug design in overcoming

clinical challenges in oncology. Its unique macrocyclic structure confers potent, broad-spectrum

activity against ALK and ROS1, including clinically relevant resistance mutations, and excellent

CNS penetration. The robust preclinical and clinical data, particularly the long-term outcomes

from the CROWN study, have established lorlatinib as a standard-of-care for the first-line

treatment of ALK-positive NSCLC. Ongoing research continues to explore its full potential and

to develop strategies to overcome emerging resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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